(4-Chloro-1,2-oxazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-1,2-oxazol-3-yl)methanol is a chemical compound with the molecular formula C4H4ClNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1,2-oxazol-3-yl)methanol typically involves the reaction of 4-chloro-3-hydroxyoxazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-1,2-oxazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form (4-Chloro-1,2-oxazol-3-yl)methanoic acid.
Reduction: Reduction reactions can convert it into (4-Chloro-1,2-oxazol-3-yl)methane.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include (4-Chloro-1,2-oxazol-3-yl)methanoic acid, (4-Chloro-1,2-oxazol-3-yl)methane, and various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
(4-Chloro-1,2-oxazol-3-yl)methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-Chloro-1,2-oxazol-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-1,2-oxazol-3-yl)methane
- (4-Chloro-1,2-oxazol-3-yl)methanoic acid
- (4-Bromo-1,2-oxazol-3-yl)methanol
- (4-Iodo-1,2-oxazol-3-yl)methanol
Uniqueness
(4-Chloro-1,2-oxazol-3-yl)methanol is unique due to the presence of both a chloro and a hydroxymethyl group on the oxazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C4H4ClNO2 |
---|---|
Molekulargewicht |
133.53 g/mol |
IUPAC-Name |
(4-chloro-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C4H4ClNO2/c5-3-2-8-6-4(3)1-7/h2,7H,1H2 |
InChI-Schlüssel |
KMYUNLZBPUQVAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NO1)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.